BenchChemオンラインストアへようこそ!

LY-411575

Alzheimer's Disease γ-Secretase Inhibition In Vitro Pharmacology

LY-411575 is a sub-nanomolar γ-secretase inhibitor (IC50 0.035–0.082 nM) offering 500× greater potency than DAPT, eliminating high-DMSO artifacts in cell-based assays. Its narrow 2.4-fold APP/Notch selectivity window enables dual-pathway inhibition studies, while well-characterized in vivo PK/PD profiles provide a reliable benchmark for CNS research. At 2 nM, it matches 1 µM DAPT efficacy for mBCMA upregulation in patient-derived myeloma cells, making it the superior choice for BCMA-targeted combination therapy models without compromising T-cell function. Ideal for acute signaling, short-term differentiation assays, and high-content screening where cellular health must be preserved.

Molecular Formula C26H23F2N3O4
Molecular Weight 479.5 g/mol
CAS No. 209984-57-6
Cat. No. B1675694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-411575
CAS209984-57-6
SynonymsLY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat
Molecular FormulaC26H23F2N3O4
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
InChIInChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
InChIKeyULSSJYNJIZWPSB-CVRXJBIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY-411575 (CAS 209984-57-6): Potent Dibenzoazepine γ-Secretase Inhibitor for Neuroscience and Oncology Research


LY-411575 (CAS 209984-57-6) is a potent, cell-permeable, small-molecule γ-secretase inhibitor belonging to the dibenzoazepine chemical class . It potently inhibits the cleavage of amyloid precursor protein (APP) and Notch, with reported IC50 values in the sub-nanomolar range in membrane and cell-based assays [1]. This compound is extensively used as a chemical probe in Alzheimer's disease research, as well as in studies of Notch signaling in oncology and immunology applications [2].

Why Substituting LY-411575 (CAS 209984-57-6) with Other γ-Secretase Inhibitors Risks Experimental Inconsistency


Substituting LY-411575 with other γ-secretase inhibitors (GSIs) like DAPT or Semagacestat without careful consideration introduces significant experimental variability. LY-411575 exhibits a unique pharmacological profile defined by its extreme sub-nanomolar potency, specific APP/Notch selectivity ratio, and a distinct biphasic dose-response curve that differs quantitatively from its peers [1]. Using a less potent GSI such as DAPT requires 500-fold higher concentrations to achieve comparable cellular effects on membrane protein accumulation [2], while drugs like Semagacestat possess different binding constants and modulatory effects on γ-secretase processivity [1]. These differences directly impact downstream readouts in cell signaling, differentiation, and in vivo pharmacodynamics, making direct substitution a potential source of irreproducible results [3].

Quantitative Evidence Guide: LY-411575 Differentiation from Comparator γ-Secretase Inhibitors


Sub-Nanomolar Potency: 5-Fold More Potent than L-685,458 in Membrane Assays

LY-411575 demonstrates significantly higher potency than the classical γ-secretase inhibitor L-685,458. In membrane-based assays, LY-411575 exhibited an IC50 of 0.035 nM for APP cleavage, which is 18-fold more potent than L-685,458's IC50 of 0.63 nM [1]. This extreme potency allows for complete target engagement at low nanomolar concentrations, minimizing the risk of off-target effects due to high compound concentrations required for less potent alternatives.

Alzheimer's Disease γ-Secretase Inhibition In Vitro Pharmacology

Quantitative Selectivity Window: 2.4-Fold Selectivity for APP over Notch in Enzyme Assays

LY-411575 exhibits a defined selectivity window for APP over Notch cleavage. In enzyme assays, it inhibits APP processing with an IC50 of 0.035 nM and Notch cleavage with an IC50 of 0.082 ± 0.008 nM, yielding a selectivity ratio (Notch IC50 / APP IC50) of 2.4 [1]. This contrasts with other inhibitors like ELN318463, which shows a much wider selectivity ratio of 51 (APP IC50 = 37.2 nM, Notch IC50 = 1,889 nM) [1]. The narrow selectivity window of LY-411575 makes it a valuable tool for studying the consequences of dual APP/Notch inhibition versus more selective modulators.

Notch Signaling APP Processing Selectivity Profiling

Functional Equivalence at 500-Fold Lower Concentration than DAPT for mBCMA Upregulation

In a functional cellular assay relevant to multiple myeloma immunotherapy, LY-411575 at a concentration of 2 nM achieved a robust increase in membrane BCMA (mBCMA) density on patient-derived CD138+ cells, an effect functionally equivalent to that produced by DAPT at a 500-fold higher concentration of 1 µM [1]. This demonstrates that the high intrinsic potency of LY-411575 translates directly into functional superiority, enabling the same biological effect with far less compound.

Multiple Myeloma BCMA Immunotherapy

Distinct Biphasic Dose-Response Curve Differentiates LY-411575 from Semagacestat and Avagacestat

LY-411575 exhibits a biphasic activation-inhibition dose-response curve for amyloid-β-40 production in SH-SY5Y cells, a characteristic shared with DAPT, Semagacestat, and Avagacestat. However, quantitative analysis reveals that LY-411575 possesses different binding constants and produces a distinct curve shape compared to these other drugs [1]. This indicates that while they share a general mechanism, the precise mode of interaction with the γ-secretase complex and the resulting modulation of enzyme processivity differ significantly at the molecular level [1].

Alzheimer's Disease Drug Mechanism Dose-Response

In Vivo Brain Aβ Reduction: Comparable Temporal Kinetics to BMS-299897 but with Broader Dose Range

In vivo, a single oral dose of LY-411575 dose-dependently reduces brain Aβ(1-40) and Aβ(1-42) in Tg2576 mice across a range of 0.1–10 mg/kg, with maximal reduction observed at 9 hours post-dose [1]. While another γ-secretase inhibitor, BMS-299897, has also been shown to reduce Aβ in vivo, the detailed temporal pharmacodynamics of LY-411575—including distinct time courses for brain, CSF, and plasma—are well-characterized, providing a robust and predictable model for correlating brain exposure with biomarker changes [2]. This level of detailed characterization supports its use as a reference compound for in vivo target engagement studies.

In Vivo Pharmacology Alzheimer's Disease Pharmacodynamics

Precise Stereochemistry: Single Active (7S) Isomer with Defined Diastereomer Potency Differences

LY-411575 is the (7S) stereoisomer of the dibenzoazepine scaffold, and this specific stereochemistry is essential for its high potency . Commercial suppliers offer the defined isomer, and studies on its diastereomers have demonstrated that the (7S) configuration is critical for potent γ-secretase inhibition, with other isomers showing significantly reduced activity [1]. This is a key quality control and experimental consistency factor, as substitution with an undefined isomeric mixture or the wrong isomer would lead to drastically different and likely irreproducible results.

Chemical Biology Stereochemistry Medicinal Chemistry

LY-411575 (CAS 209984-57-6): Optimal Research Application Scenarios Based on Quantitative Evidence


In Vitro Studies Requiring Complete γ-Secretase Inhibition with Minimal Off-Target Risk

Given its sub-nanomolar potency (IC50 0.035–0.082 nM) [1], LY-411575 is the optimal choice for in vitro assays where achieving complete target engagement at low compound concentrations is paramount. This minimizes the confounding effects of high DMSO concentrations or off-target interactions seen with micromolar-range inhibitors like DAPT [2]. This scenario is ideal for acute cell signaling studies, short-term differentiation assays, and high-content screening where cellular health must be preserved.

Functional Studies Investigating the Overlap of APP and Notch Signaling

The narrow 2.4-fold selectivity window for APP over Notch inhibition in enzyme assays [1] makes LY-411575 a valuable tool for researchers seeking a dual inhibitor to explore the overlapping biology of these two pathways. Unlike highly selective inhibitors (e.g., ELN318463 with a 51-fold selectivity window) [1], LY-411575 provides a robust and predictable model for pan-inhibition, which is useful for studying developmental biology, cancer stem cell biology, and the intestinal side effects associated with broad-spectrum GSI treatment.

Ex Vivo and In Vivo Multiple Myeloma Immuno-Oncology Models

The functional data demonstrating that 2 nM LY-411575 is as effective as 1 µM DAPT at upregulating mBCMA on patient-derived multiple myeloma cells [1] positions LY-411575 as the superior choice for ex vivo and in vivo combination therapy studies with BCMA-targeting agents (e.g., bispecific antibodies, CAR-T cells). Its high potency allows for robust mBCMA stabilization without the high compound burden that could impair T-cell function or cause systemic toxicity in animal models [1].

In Vivo Target Engagement and CNS Pharmacodynamics Studies

For in vivo neuroscience research, particularly in Alzheimer's disease models, the well-characterized pharmacokinetic and pharmacodynamic profile of LY-411575 provides a reliable benchmark [1]. The detailed time course of Aβ reduction in brain, CSF, and plasma following oral administration [1] enables precise experimental design for acute and chronic dosing studies. This makes LY-411575 a reference compound for validating new CNS-penetrant γ-secretase modulators or for correlating biomarker changes in the CSF with target engagement in the brain [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-411575

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.